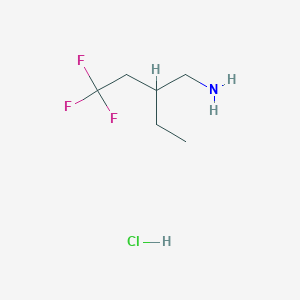

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-4,4,4-trifluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-2-5(4-10)3-6(7,8)9;/h5H,2-4,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUCLUDXPJTPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride typically involves the introduction of the trifluoromethyl group and the aminomethyl group onto the pentane backbone. One common method involves the reaction of 3-(Chloromethyl)-1,1,1-trifluoropentane with ammonia or an amine under suitable conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Condensation Reactions: It can react with carbonyl compounds in Mannich-type reactions to form β-amino carbonyl compounds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include halides, hydroxides, and alkoxides.

Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pentane backbone.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride exhibit significant anticancer properties. For instance, studies have shown that trifluoromethyl derivatives can enhance the efficacy of existing anticancer agents by modifying their pharmacokinetic profiles.

- Case Study : A study on novel trifluoromethyl pyrimidine derivatives demonstrated their ability to inhibit cancer cell growth effectively. The derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting that similar structures could be explored for developing new anticancer therapies .

Antimicrobial Properties

The compound's structure allows it to interact with biological membranes, making it a candidate for antimicrobial applications. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's ability to penetrate bacterial membranes.

- Case Study : Research has shown that trifluoromethyl compounds can possess antifungal activity against various pathogens. For example, certain derivatives demonstrated good in vitro antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating the potential for developing antifungal agents from this class of compounds .

Polymer Chemistry

This compound can serve as a building block in the synthesis of specialty polymers. Its unique structure allows it to act as a chain extender in polyurethane formulations.

- Application Example : In polymer synthesis, the incorporation of trifluorinated compounds can enhance thermal stability and chemical resistance of the resulting materials.

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives that require superior performance characteristics such as corrosion resistance and durability.

- Case Study : Fluorinated polymers have been used in coatings for metal surfaces to provide enhanced protection against environmental degradation.

Data Tables

The following table summarizes the biological activities reported for various derivatives related to this compound:

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| 3-(Aminomethyl)-1,1,1-trifluoropentane HCl | 136564-89-1 | C₆H₁₂ClF₃N | 202.61 | Linear pentane, trifluoromethyl, primary amine | Medicinal chemistry, intermediates |

| 4,4,4-Trifluoro-2-methylbutan-1-amine HCl | 1909316-85-3 | C₅H₁₁ClF₃N | 189.60 | Branched butane, trifluoromethyl | Agrochemicals, small-molecule probes |

| 3,3,3-Trifluoropropan-1-amine HCl | 2968-33-4 | C₃H₇ClF₃N | 157.54 | Short propane chain | Solubility-enhanced reagents |

| 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol HCl | 1333658-57-3 | C₆H₁₁ClF₃NO | 205.61 | Cyclopentane, hydroxyl, trifluoromethyl | Drug discovery, chiral intermediates |

| 3-(Aminomethyl)phenylboronic Acid HCl | N/A | C₇H₁₀BClNO₂ | 187.43 | Aromatic, boronic acid | Catalysis, enzyme studies |

Biological Activity

3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a trifluoropentane backbone with an aminomethyl substituent, enhancing its interaction with biological targets. Its chemical formula is CHClFN.

Research indicates that this compound may interact with various biological pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Receptor Modulation : It may bind to receptors involved in neurotransmission or cellular signaling, potentially altering physiological responses.

Biological Activity

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.

- Antioxidant Effects : The compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.

- Neuroprotective Properties : Some findings indicate that it may protect neuronal cells from damage in vitro.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antioxidant | Reduces oxidative stress markers | |

| Neuroprotective | Protection against neuronal apoptosis |

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations above 50 µM.

Case Study 2: Neuroprotection in Cell Cultures

Another investigation focused on the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound reduced cell death by approximately 30% compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption following administration due to its favorable solubility properties.

- Distribution : The compound is likely distributed throughout body tissues due to its lipophilic characteristics.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes into less active metabolites.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Aminomethyl)-1,1,1-trifluoropentane hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of parameters such as temperature, solvent selection, and stoichiometry. For example, analogous syntheses of fluorinated amines involve dissolving precursors in methanol, adding reagents like thionyl chloride under nitrogen at 0°C, and maintaining elevated temperatures (e.g., 50°C) for controlled reaction progression . Statistical Design of Experiments (DoE) can minimize trial runs while evaluating interactions between variables (e.g., solvent volume, reaction time) to identify optimal conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for structural confirmation, particularly to resolve trifluoromethyl group signals. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. Infrared (IR) spectroscopy can identify amine and hydrochloride functional groups. Cross-referencing data with analogous compounds (e.g., oxidation/reduction profiles of fluorinated amines) ensures accuracy .

Q. How should researchers ensure stability during storage and handling?

- Methodological Answer : Stability testing under varying temperatures, humidity, and light exposure is essential. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent hydrolysis of the trifluoromethyl group. Safety protocols, including fume hood use and personal protective equipment (PPE), are mandatory, as outlined in laboratory hygiene plans .

Advanced Research Questions

Q. What computational strategies can elucidate reaction mechanisms involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model reaction pathways, such as nucleophilic substitution or amine hydrochloride formation. Tools like the ACD/Labs Percepta Platform predict physicochemical properties, while ICReDD’s reaction path search methods integrate computational and experimental data to refine mechanisms . Virtual simulations reduce resource-intensive trial runs .

Q. How can researchers resolve contradictions in spectroscopic or kinetic data?

- Methodological Answer : Theoretical frameworks guide hypothesis testing. For example, inconsistent NMR signals may arise from dynamic effects (e.g., rotameric equilibria), requiring variable-temperature NMR studies. Statistical tools like multivariate analysis or factorial design isolate confounding variables (e.g., pH, solvent polarity) . Cross-validation with alternative techniques (e.g., X-ray crystallography) resolves ambiguities .

Q. What reactor design principles apply to scaling up synthesis?

- Methodological Answer : Reactor design must address heat transfer (exothermic reactions), mixing efficiency, and mass transfer limitations. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while process control systems optimize batch-to-batch consistency. Subclasses under CRDC’s "Reaction fundamentals and reactor design" emphasize scalability and safety in fluorinated compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.